Summary of Application: Liquiritigenin is a flavonoid that has potential antitumor properties.
Methods of Application: The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro.
Results or Outcomes: Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identifiedphloretic acid (M3), resorcinol (M4), and M5.
Summary of Application: Liquiritigenin is a flavonoid that has potential pharmacological properties.
Summary of Application: Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the CP treatment group.
Methods of Application: The study involves the use of liquiritigenin in the treatment of renal health.
Results or Outcomes: The study suggests that liquiritigenin can be used to improve renal health.
Summary of Application: Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations.
Methods of Application: The study involves the use of liquiritigenin in the treatment of endocrine disorders.
Results or Outcomes: The study suggests that liquiritigenin can be used to improve endocrine health.
Summary of Application: Multiple studies have explored the promising effects of Liquiritigenin as a neuroprotective and neurorescuing compound through inhibition of intracellular ROS generation and antioxidative action.
Methods of Application: The study involves the use of liquiritigenin in the treatment of neurodegenerative disorders.
Results or Outcomes: The study suggests that liquiritigenin can be used to improve neuroprotection.
Liquiritigenin is a naturally occurring flavonoid predominantly found in the roots of plants belonging to the Glycyrrhiza genus, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice. Its chemical structure is characterized by a dihydroxyflavanone backbone, with hydroxy groups located at the 4' and 7 positions, giving it the molecular formula and a molecular weight of approximately 256.25 g/mol . This compound exhibits significant biological activities, including estrogenic effects, making it a selective agonist for the estrogen receptor beta subtype (ERβ) and a partial agonist for the estrogen receptor alpha subtype (ERα) at higher concentrations .
Liquiritigenin's primary mechanism of action revolves around its interaction with estrogen receptors. It acts as a selective agonist for estrogen receptor beta (ERβ) but can also function as a partial agonist for estrogen receptor alpha (ERα) at higher concentrations [, ]. This specific interaction with ERβ is believed to be responsible for many of its potential health benefits [].
Liquiritigenin's diverse biological activities warrant further investigation. Research areas of interest include:
Liquiritigenin is recognized for its diverse pharmacological properties:
Liquiritigenin can be synthesized through several methods:
Liquiritigenin has several applications across different fields:
Research on liquiritigenin's interactions with various biological systems reveals its potential to modulate drug metabolism. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting possible implications for drug interactions when used concurrently with other medications . Furthermore, studies indicate its effects on hepatic transporters and phase-II enzymes, highlighting its role in liver protection against toxic substances .
Liquiritigenin shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound | Structure Type | Key Characteristics |
---|---|---|
Isoliquiritigenin | Dihydroflavone | Isomer of liquiritigenin; exhibits similar biological activities. |
Genistein | Isoflavone | Known for its anticancer properties; acts on estrogen receptors. |
Daidzein | Isoflavone | Exhibits estrogenic activity; used in menopausal therapies. |
Luteolin | Flavone | Possesses anti-inflammatory and antioxidant properties; common in many plants. |
Chrysin | Flavone | Known for its potential anti-anxiety effects; acts as an aromatase inhibitor. |
Liquiritigenin's unique profile lies in its selective action on estrogen receptors and its specific biochemical pathways that differentiate it from these similar compounds .
The metabolic route begins with the deamination of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, followed by sequential reactions that load three malonyl-coenzyme A units onto p-coumaroyl-coenzyme A through chalcone synthase to yield isoliquiritigenin. Comparative and induction studies in licorice species highlight pronounced plasticity in this upstream segment:
Enzyme (full name) | Representative gene or isoform | Experimental trigger | Transcript or activity change | Consequence for liquiritigenin output | Reference |
---|---|---|---|---|---|
Phenylalanine ammonia-lyase 1 (Glycyrrhiza uralensis) | GuPAL1 | Exogenous naphthalene acetic acid (10 µM) | 1.3–14-fold up-regulation | Broad increase of downstream flavanone pool [1] | [1] |
Four-coumarate-coenzyme A ligase (multiple isoforms) | Wild vs. cultivated G. uralensis comparison | Field sampling | Mean 2.5-fold higher expression in wild plants | Higher basal liquiritigenin content in wild roots [2] | [2] |
Chalcone synthase | Chitosan elicitation in callus cultures | 150 mg L⁻¹ chitosan | 2.2–3.1-fold induction | 1.8-fold rise in liquiritigenin titre [3] | [3] |
Total pathway (multiple enzymes) | Sodium chloride stress (150 mM, 6 h) | - | Ten-fold increase of liquiritigenin in aerial tissues | Stress-responsive redirection of carbon flux [4] [5] | [4] [5] |
Collectively, these data show that Glycyrrhiza integrates hormonal, nutritional and environmental cues at the level of early phenylpropanoid genes to modulate liquiritigenin supply.
Chalcone isomerase catalyses the intramolecular Michael addition that converts isoliquiritigenin into the optically pure (2S)-liquiritigenin. Structural snapshots (Protein Data Bank entries 1FM7 and 1FM8) reveal a toroidal α/β fold that encloses the 2′-oxyanion and enforces stereoselective C-ring closure [6] [7]. Kinetic analyses with soybean chalcone isomerase provide quantitative benchmarks:
Parameter | Value (25 °C, pH 7.6) | Notes | Reference |
---|---|---|---|
Turn-over number (kcat) | 11 000 min⁻¹ | Enzyme-bound isoliquiritigenin → (2S)-liquiritigenin | [8] |
Catalytic efficiency (kcat/Km) | 1.1 × 10⁹ M⁻¹ min⁻¹ | Approaches diffusion limit | [8] |
Rate acceleration vs. spontaneous reaction | ~3.6 × 10⁷-fold | Demonstrates enzyme indispensability for stereopurity | [7] |
Equilibrium constant (flavanone ∶ chalcone) | 37 : 1 at pH 7.6 | Favours liquiritigenin | [8] |
Crystal mechanics and kinetic isotope effects together indicate that proton abstraction at the 2′-hydroxyl precedes a barrierless ring closure that is diffusion-controlled for hydroxyl-rich chalcones under physiological pH [7].
Even in the absence of enzyme, isoliquiritigenin and liquiritigenin interconvert, and the equilibrium and rate constants are sharply pH- and temperature-sensitive:
Condition | Half-time for chalcone → flavanone | Final ratio (liquiritigenin ∶ isoliquiritigenin) | Observations | Reference |
---|---|---|---|---|
37 °C, pH 7.4 (cell-culture medium) | 10 h | 8.6 : 1 (steady state at 48 h) | Rapid racemization to (2R)/(2S) mixture in absence of enzyme | [9] |
23 °C, pH 7.4 | 24 h | Similar ratio, slower approach | Rate governed by Arrhenius temperature dependence | [9] |
0–4 °C, pH 7.4 | No detectable conversion after 96 h | — | Cold storage preserves stereopurity | [9] |
pH 6.0, 25 °C | Enzymatic reaction 50% diffusion-limited | — | Protonation reduces 2′-oxyanion availability | [7] |
pH 12.0, 25 °C | Spontaneous liquiritigenin → isoliquiritigenin dominates | — | Deprotonation of 4′-hydroxyl drives reverse ring opening [10] [11] |
These findings are critical for post-harvest handling of licorice tissues and for in-vitro assays, since non-enzymatic rearrangement can rapidly erode stereochemical fidelity at physiological temperature.
Liquiritigenin accumulation is further sculpted by transcriptional networks and post-transcriptional events that respond to developmental and environmental signals:
Regulatory stimulus | Primary molecular targets | Fold change in target transcript(s) | Liquiritigenin outcome | Reference |
---|---|---|---|---|
Methyl jasmonate (100 µM) | Myeloblastosis transcription factor 4, Myeloblastosis transcription factor 88 | Log₂ fold > 3 | Significant rise in total flavonoids after 48 h | [12] |
Sodium chloride (150 mM, 6 h) → abscisic acid surge | Protein phosphatase 2C, SNF1-related kinase, abscisic acid responsive element binding factor cascade | 2.1–5.4-fold | Liquiritigenin × 10 (aerial parts) | [4] [5] |
Red : blue light 4 : 1 (28 d) | Broad flavonoid gene set | Up-regulated pathway transcripts (false-discovery rate < 0.01) | Liquiritin + 275% | [13] |
Chalcone isomerase overexpression | Chalcone isomerase coding sequence | Transgene copy 5 | Liquiritigenin and total flavonoids markedly higher than wild type | [14] |
The convergence of hormonal, photic and elicitor signals on early phenylpropanoid genes and on the chalcone isomerase node underscores a multilayered control strategy that optimises liquiritigenin supply for ecological and developmental needs.